Enhanced Acidity (Lower pKa) Drives Distinct Reactivity in Amide Coupling
2-Fluoro-5-methoxy-4-nitrobenzoic acid exhibits a predicted pKa of 2.25±0.13, making it the most acidic among its closest regioisomeric comparators . This enhanced acidity is a direct consequence of the ortho-fluorine's inductive electron-withdrawal and its spatial proximity to the carboxylic acid group. In contrast, the 5-fluoro-2-methoxy-4-nitro isomer (CAS 2091054-41-8) has a predicted pKa of 2.79±0.13 , and the 3-fluoro-5-methoxy-4-nitro isomer (CAS 1137869-93-2) has a predicted pKa of 2.96±0.10 .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.25 ± 0.13 |
| Comparator Or Baseline | Comparator 1: 5-Fluoro-2-methoxy-4-nitrobenzoic acid, pKa = 2.79 ± 0.13; Comparator 2: 3-Fluoro-5-methoxy-4-nitrobenzoic acid, pKa = 2.96 ± 0.10 |
| Quantified Difference | ΔpKa = -0.54 vs. 5-fluoro isomer; ΔpKa = -0.71 vs. 3-fluoro isomer |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software V11.02; aqueous system at 25°C |
Why This Matters
A lower pKa translates to a higher proportion of the reactive carboxylate anion under standard amide coupling conditions (pH ~4-6), directly impacting reaction kinetics and yield in peptide coupling and bioconjugation workflows.
